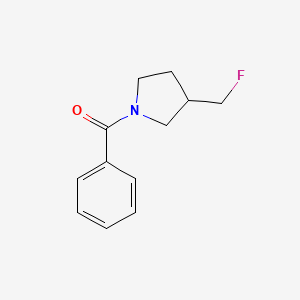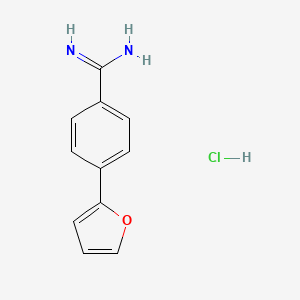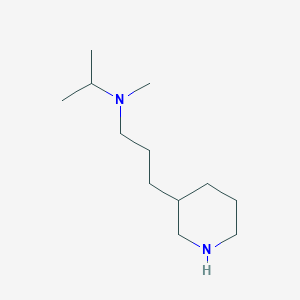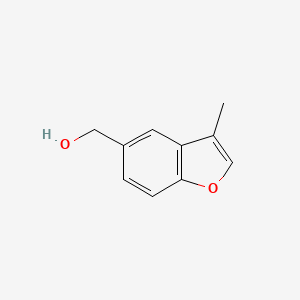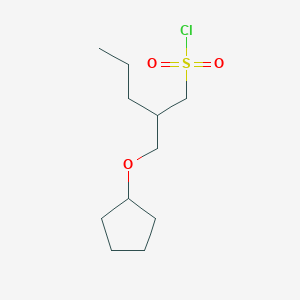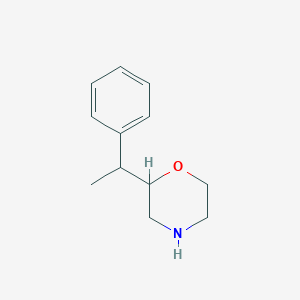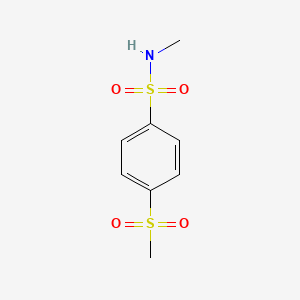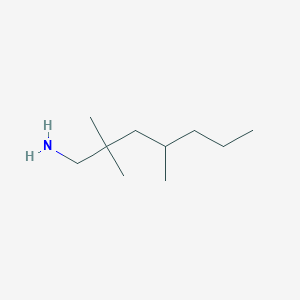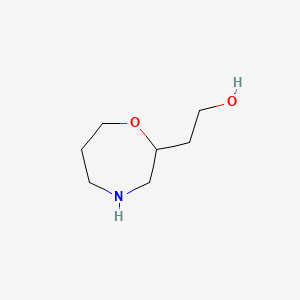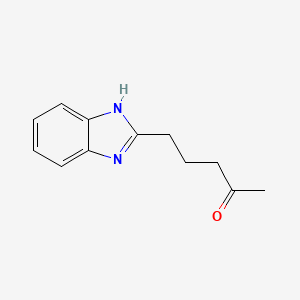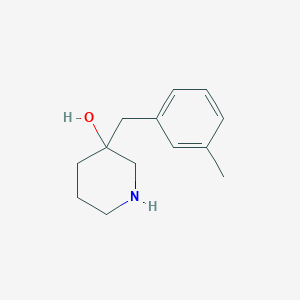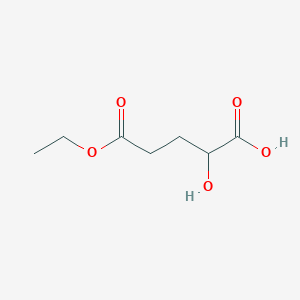![molecular formula C11H19N3O2 B15324698 N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)
N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a diazaspiro ring system and a Boc-protected amine group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor, followed by the introduction of the Boc-protected amine group. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of new drugs.
Industry: The compound can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amine group plays a crucial role in these interactions, influencing the compound's biological activity and therapeutic potential.
Comparison with Similar Compounds
1,2-diazaspiro[2.5]oct-1-en-6-amine
Boc-protected amines
Other diazaspiro compounds
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
tert-butyl N-(1,2-diazaspiro[2.5]oct-1-en-6-yl)carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)12-8-4-6-11(7-5-8)13-14-11/h8H,4-7H2,1-3H3,(H,12,15) |
InChI Key |
LTGJAXLZRYCTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


